molecular formula C12H15N3OS B1305324 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine CAS No. 856436-81-2

1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine

Cat. No. B1305324
CAS RN: 856436-81-2
M. Wt: 249.33 g/mol
InChI Key: XFKKBHQXKGVWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as our compound of interest, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is characterized by the presence of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

1,3,4-Oxadiazoles have been studied for their potential as anticancer agents. The structure of the compound allows for interaction with various biological targets, potentially inhibiting cancer cell growth. Research has shown that certain oxadiazole derivatives can be effective in treating different types of cancers .

Pharmaceutical Development: Antidiabetic Activity

Oxadiazole derivatives, such as the one , have shown promise in antidiabetic therapy. They have been found to reduce glucose levels, offering a potential alternative to traditional antidiabetic drugs like glibenclamide .

Mechanism of Action

Future Directions

Oxadiazoles, including our compound of interest, have been found to possess a diversity of useful biological effects . They have potential applications in medicine and agriculture . Therefore, future research could focus on exploring these applications further, as well as developing new synthetic methods for complex structures containing oxadiazole rings .

properties

IUPAC Name

1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-17-12-15-14-11(16-12)10(13)8-9-6-4-3-5-7-9/h3-7,10H,2,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKKBHQXKGVWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine

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